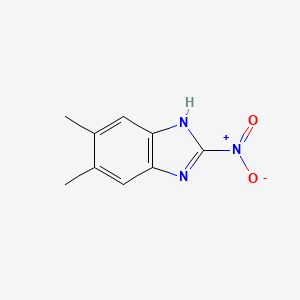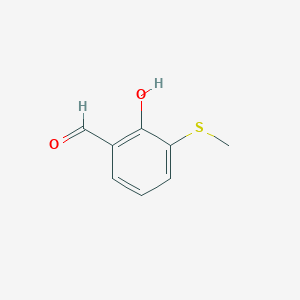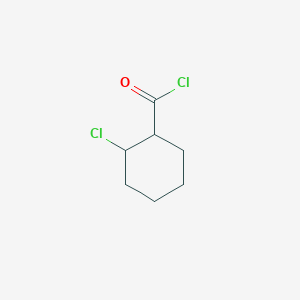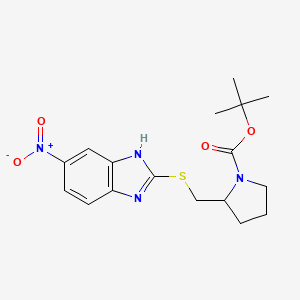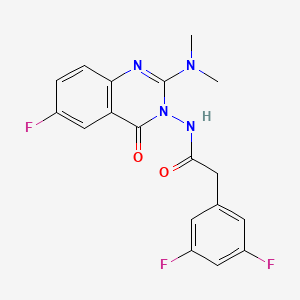
2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of the 3,5-difluorophenyl and dimethylamino groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Potential use as a drug candidate for treating various diseases.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Chemical Intermediates: Used in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(3,5-difluorophenyl)-N-(2-dimethylamino-4-oxo-4H-quinazolin-3-yl)acetamide: Lacks the 6-fluoro group.
2-(3,5-difluorophenyl)-N-(2-methylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide: Has a methylamino group instead of dimethylamino.
Uniqueness
The presence of the 6-fluoro and dimethylamino groups in 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide may confer unique biological activity and chemical reactivity compared to similar compounds. These structural differences can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
特性
分子式 |
C18H15F3N4O2 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-N-[2-(dimethylamino)-6-fluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-24(2)18-22-15-4-3-11(19)9-14(15)17(27)25(18)23-16(26)7-10-5-12(20)8-13(21)6-10/h3-6,8-9H,7H2,1-2H3,(H,23,26) |
InChIキー |
RKYLIIWANMHYPV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(C=C(C=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



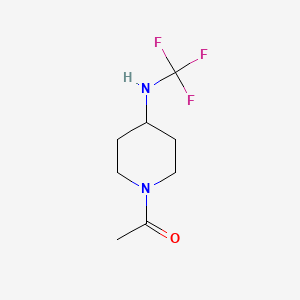

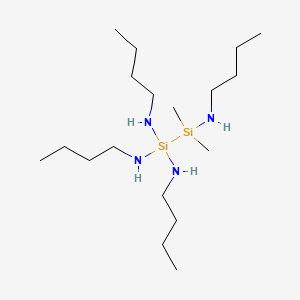
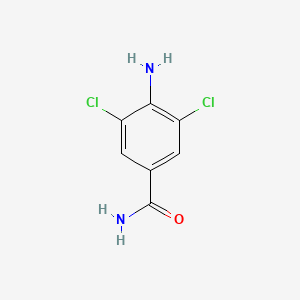
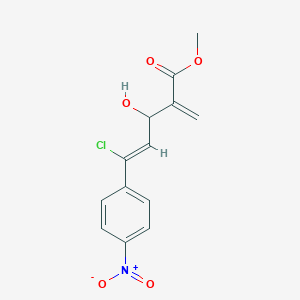
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)

![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
